AGN 194310
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN-194310 involves multiple steps, starting with the preparation of the core benzothiopyran structure. The key steps include:
- Formation of the benzothiopyran core through cyclization reactions.
- Introduction of the ethynyl group at the appropriate position on the benzothiopyran ring.
- Coupling of the ethynyl-substituted benzothiopyran with 4-ethylphenyl and benzoic acid derivatives .
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of AGN-194310 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AGN-194310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzothiopyran ring.
Substitution: The ethynyl and benzoic acid groups can be substituted with other functional groups to create analogs of AGN-194310.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various analogs of AGN-194310 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
AGN-194310 has been extensively studied for its applications in:
Chemistry: Used as a tool compound to study retinoic acid receptor signaling pathways.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where it can inhibit the growth of cancer cells by blocking retinoic acid receptor signaling
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
AGN-194310 exerts its effects by binding to retinoic acid receptors (RARα, RARβ, and RARγ) with high affinity. This binding prevents the activation of these receptors by their natural ligand, all-trans retinoic acid. As a result, AGN-194310 inhibits the transcriptional activity mediated by retinoic acid receptors, leading to altered gene expression and subsequent biological effects such as inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
AGN 193109: Another retinoic acid receptor antagonist with similar binding affinities.
Tamibarotene: A synthetic retinoid with selective activity towards retinoic acid receptors.
BMS 493: A pan-retinoic acid receptor antagonist with comparable biological activities
Uniqueness
AGN-194310 is unique due to its high affinity for all three subtypes of retinoic acid receptors and its potent inhibitory effects on retinoic acid receptor-mediated transcription. This makes it a valuable tool for studying retinoic acid receptor signaling and a potential therapeutic agent for diseases involving retinoic acid receptor dysregulation .
Properties
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-194310 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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